molecular formula C17H12N2O4S B15119877 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B15119877
M. Wt: 340.4 g/mol
InChI Key: NHGLOVNIVSKDHI-UHFFFAOYSA-N
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Description

The compound 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone features a 1,3-benzodioxole moiety linked via an ethanone bridge to a 4-hydroxyquinazolin-2-ylsulfanyl group. Its structure combines electron-rich (benzodioxole) and electron-deficient (quinazoline) aromatic systems, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C17H12N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C17H12N2O4S/c20-13(10-5-6-14-15(7-10)23-9-22-14)8-24-17-18-12-4-2-1-3-11(12)16(21)19-17/h1-7H,8-9H2,(H,18,19,21)

InChI Key

NHGLOVNIVSKDHI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Comparison with Similar Compounds

Triazole-Based Analogs

  • 1-(1,3-Benzodioxol-5-yl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]ethanone () Molecular Formula: C₂₄H₁₈ClN₃O₃S Key Differences:
  • Heterocycle : Triazole (vs. quinazoline) introduces a five-membered ring with three nitrogen atoms, altering electronic distribution.
  • Substituents : Chlorophenyl and methylphenyl groups enhance hydrophobicity compared to the hydroxyquinazoline.
  • Biological Implications: Triazoles are known for antimicrobial activity, while quinazolines often target kinases or DNA topoisomerases .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Synthesis: Prepared via α-halogenated ketone and triazole thiol coupling. Similar methods may apply to the target compound with modified heterocycles .

Thiazole-Based Analogs

  • 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone () Molecular Formula: C₁₈H₁₂N₂O₅S₂ Key Differences:
  • Heterocycle : Thiazole contains sulfur and nitrogen, offering distinct electronic effects (e.g., stronger electron withdrawal due to nitro group).

Tetrazole-Based Analogs

  • 1-(1,3-Benzodioxol-5-yl)-2-{[1-(4-hydroxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}-1-ethanone (HTS 01664, ) Key Features:
  • Tetrazole : A high-nitrogen, aromatic ring with acidic protons (pKa ~4.9), influencing solubility and metal coordination.
  • Biological Relevance : Tetrazoles are bioisosteres for carboxylic acids, often improving metabolic stability .

Physicochemical and Structural Analysis

Crystallographic Insights

  • The benzodioxole-ethanone core in analogs like 1-(1,3-Benzodioxol-5-yl)ethanone () adopts near-planar geometry stabilized by C–H···O hydrogen bonds and π-π stacking. The sulfanyl-quinazoline group in the target compound may disrupt this planarity, affecting crystal packing .

Polarity and Solubility

  • Hydroxyquinazoline : Increases hydrophilicity (logP ~2.5 estimated) compared to chloro/nitro-substituted analogs (logP ~3.5–4.0).
  • Sulfanyl Bridge : Enhances metabolic stability but may reduce aqueous solubility relative to oxygen-based linkages.

Triazole and Thiazole Derivatives

  • Antimicrobial Activity : Triazole analogs () show efficacy against bacterial/fungal pathogens due to inhibition of ergosterol biosynthesis.
  • Anticancer Potential: Thiazole derivatives () with nitro groups may intercalate DNA or inhibit tubulin polymerization.

Hydroxyquinazoline-Specific Effects

  • Kinase Inhibition : The quinazoline scaffold is prevalent in tyrosine kinase inhibitors (e.g., gefitinib). The hydroxy group may enhance binding to ATP pockets .
  • Topoisomerase Targeting : Quinazolines interfere with DNA replication, suggesting the target compound could exhibit cytotoxic activity.

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